9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
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Overview
Description
9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorobenzyl group, a methyl group, and a tetrahydrochromeno-oxazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves multiple steps, typically starting with the preparation of the core chromeno-oxazinone structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorobenzyl group is introduced via a nucleophilic substitution reaction, while the methyl group is added through alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, where nucleophiles can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazinone ring and formation of simpler products
Scientific Research Applications
9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial and antitumor activities.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various biologically active compounds.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Compared to these compounds, 9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is unique due to its specific structural features and the presence of the chlorobenzyl group, which may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H20ClNO3/c1-13-20-15(9-19-17-6-3-7-18(17)22(25)27-21(13)19)11-24(12-26-20)10-14-4-2-5-16(23)8-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
BHKYZFVMDIVRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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